molecular formula C5H9ClN2O2S B107232 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride CAS No. 19382-49-1

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

Cat. No. B107232
CAS RN: 19382-49-1
M. Wt: 196.66 g/mol
InChI Key: XXSVYLLONFKJSO-UHFFFAOYSA-N
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Description

The compound 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is a derivative of thiazolidine-2,4-dione, which has been identified as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. This characteristic suggests its potential as a lead compound for developing new anticancer agents, as it has shown the ability to inhibit cell proliferation, induce early apoptosis, and arrest cells in the G(0)/G(1) phase in human leukemia U937 cells .

Synthesis Analysis

The synthesis of thiazolidine derivatives can be achieved through the reaction of α-amino acid esters containing hydroxyl or mercapto groups with aromatic aldehydes. Subsequent dehydrogenation and interaction with other reagents such as p-nitrobenzaldehyde and piperidine can lead to the formation of oxazolidines, thiazolidines, and their bicyclic derivatives . Although the specific synthesis of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a five-membered ring containing nitrogen and sulfur atoms. The structure and composition of related compounds have been confirmed by various spectroscopic methods, including 1H, 13C, IR, MS, and in some cases, 15N NMR data. Single crystal X-ray diffraction has been used to determine the nonplanar conformation of these molecules, which is stabilized by various intermolecular interactions .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo a range of chemical reactions, including rearrangements and cyclization. For instance, reaction with isothiocyanates can lead to the formation of novel spiro-linked and imidazoline derivatives. These reactions are often facilitated by specific conditions such as boiling in acetic acid or concentrated hydrochloric acid . The ability to undergo diverse chemical transformations makes thiazolidine derivatives versatile intermediates in pharmaceutical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The nonplanar conformation of these compounds, as revealed by X-ray analysis, suggests the presence of steric hindrance which can affect their reactivity and physical properties. The intermolecular interactions observed in the crystal structures, such as hydrogen bonding and weak C-H...π interactions, are indicative of their solid-state behavior and potential solubility characteristics .

Scientific Research Applications

Heteroaryl Thiazolidine-2,4-diones Synthesis

A study by Ibrahim et al. (2011) focuses on the synthesis of bioactive heteroaryl thiazolidine-2,4-diones through condensation and reaction processes, yielding compounds with antimicrobial activities against pathogens like Staphylococcus aureus, Proteus vulgaris, and Candida albicans. This underscores its potential in developing antimicrobial agents (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).

Dual Inhibitor of Signaling Pathways

Li et al. (2010) discovered a derivative of 3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways, presenting a novel lead compound for anticancer agents due to its cell proliferation inhibition and apoptosis induction in human leukemia cells (Li et al., 2010).

Anticancer and Anti-inflammatory Activities

Another derivative has shown promising in vitro anti-breast cancer activity against human breast adenocarcinoma cell lines (MCF-7) and anti-inflammatory activity, offering insights into developing treatments for cancer and inflammation (Uwabagira & Sarojini, 2019).

HIV-1 Reverse Transcriptase Inhibition

Seniya et al. (2015) conducted in-silico studies showing that a herbal drug containing a thiazolidine-2,4-dione derivative inhibits HIV-1 reverse transcriptase activity. This suggests its utility in AIDS treatment, demonstrating a natural molecule's potential to prevent HIV-associated disorders (Seniya, Yadav, Khan, & Sah, 2015).

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its activity, reducing side effects, or exploring new therapeutic uses .

properties

IUPAC Name

3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S.ClH/c6-1-2-7-4(8)3-10-5(7)9;/h1-3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSVYLLONFKJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)S1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1,3-thiazolidine-2,4-dione hydrochloride

CAS RN

19382-49-1
Record name 2,4-Thiazolidinedione, 3-(2-aminoethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019382491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19382-49-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65275
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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